EGFR/ErbB-2 Inhibitor

Catalog No.
S1494749
CAS No.
179248-61-4
M.F
C23H21N3O3
M. Wt
387.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EGFR/ErbB-2 Inhibitor

CAS Number

179248-61-4

Product Name

EGFR/ErbB-2 Inhibitor

IUPAC Name

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)

InChI Key

DNOKYISWMVFYFA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Synonyms

4-[[4-[Benzyloxy]phenyl]amino]-6,7-dimethoxyquinazoline; 4557W

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Mechanisms of Action

EGFR/ErbB-2 inhibitors primarily act through two main mechanisms:

  • Tyrosine Kinase Inhibition: These drugs bind to the intracellular domain of EGFR and ErbB-2, specifically targeting the ATP-binding pocket of their tyrosine kinase domain. This prevents the phosphorylation of specific protein targets downstream of the receptor, effectively blocking the signaling cascade that promotes uncontrolled cell growth and survival.
  • Antibody-Mediated Targeting: Some EGFR/ErbB-2 inhibitors, such as trastuzumab, are monoclonal antibodies that bind to the extracellular domain of ErbB-2. This binding triggers a cascade of events that leads to the depletion of ErbB-2 from the cell surface, hindering its ability to participate in signaling pathways.

Applications in Cancer Research

EGFR/ErbB-2 inhibitors have shown promising efficacy in treating various types of cancers, with ongoing research exploring their potential in different settings:

  • Non-Small Cell Lung Cancer (NSCLC): EGFR mutations are found in a subset of NSCLC patients. EGFR/ErbB-2 inhibitors, such as erlotinib and gefitinib, have demonstrated significant improvement in progression-free survival and overall survival in patients with these specific mutations [].
  • Breast Cancer: Overexpression of ErbB-2 is observed in approximately 20-30% of breast cancer cases. Trastuzumab, an antibody targeting ErbB-2, has become a cornerstone therapy in HER2-positive breast cancer, improving patient outcomes in combination with other treatment modalities [].
  • Other Cancers: Research is actively exploring the use of EGFR/ErbB-2 inhibitors in other cancer types, including head and neck squamous cell carcinoma, gastrointestinal cancers, and pancreatic cancer. Studies are evaluating their efficacy as single agents or in combination with other therapies [].

Research Challenges and Future Directions

Despite the encouraging progress, several challenges remain in utilizing EGFR/ErbB-2 inhibitors:

  • Development of resistance: Cancer cells can develop resistance to these drugs through various mechanisms, limiting their long-term effectiveness. Research is ongoing to identify predictive biomarkers and develop combination therapies to overcome resistance [].
  • Optimizing treatment strategies: Identifying the optimal treatment regimens, including dosage schedules and combinations with other therapies, is crucial for maximizing efficacy while minimizing side effects.
  • Exploring new targets: The development of next-generation EGFR/ErbB-2 inhibitors with improved potency and targeting specificity is an active area of research, exploring novel mechanisms to disrupt cancer cell growth and survival pathways.

Epidermal Growth Factor Receptor/ErbB-2 inhibitors are a class of compounds that target the epidermal growth factor receptor (EGFR) and ErbB-2, both of which are receptor tyrosine kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these receptors is implicated in various cancers, particularly non-small cell lung cancer and breast cancer. These inhibitors work by blocking the binding of ligands to the receptors or by inhibiting their kinase activity, thereby preventing downstream signaling that leads to tumor growth and survival.

EGFR/ErbB-2 inhibitors act by binding to the ATP-binding pocket of EGFR and ErbB-2 proteins. This prevents the binding of ATP, a crucial energy molecule needed for the proteins to activate downstream signaling pathways that promote cell growth and survival [].

  • Toxicity: These inhibitors may target healthy cells with similar proteins, leading to side effects [].
  • Limited efficacy: Cancer cells can develop resistance to these inhibitors over time [].

EGFR/ErbB-2 inhibitors exhibit significant biological activity by impeding the signaling pathways associated with cell growth and survival. Their efficacy is often measured through:

  • Inhibition of Cell Proliferation: These compounds can reduce the proliferation of cancer cells expressing mutant forms of EGFR or ErbB-2.
  • Induction of Apoptosis: By blocking survival signals, these inhibitors can promote programmed cell death in tumor cells.
  • Impact on Tumor Microenvironment: Inhibitors can alter the tumor microenvironment, affecting angiogenesis and immune response .

The synthesis of EGFR/ErbB-2 inhibitors generally involves several key steps:

  • Design and Screening: Initial compound design based on structure-activity relationships (SAR) followed by high-throughput screening against EGFR and ErbB-2.
  • Chemical Synthesis: Common methods include:
    • Covalent Modification: Utilizing electrophilic groups that can react with nucleophilic sites on the receptors.
    • Multi-step Synthesis: Combining various synthetic techniques such as condensation reactions, cyclization, and functional group modifications to produce complex molecules .
  • Purification and Characterization: After synthesis, compounds are purified using chromatographic techniques and characterized using spectroscopic methods.

EGFR/ErbB-2 inhibitors have several clinical applications:

  • Cancer Treatment: They are primarily used in targeted therapy for cancers associated with EGFR mutations (e.g., non-small cell lung cancer) and ErbB-2 overexpression (e.g., breast cancer).
  • Combination Therapy: These inhibitors are often used in conjunction with other therapies to enhance treatment efficacy and overcome resistance mechanisms .
  • Research Tools: They serve as valuable tools in research for studying receptor signaling pathways and developing new therapeutic strategies.

Interaction studies focus on understanding how these compounds bind to their targets:

  • Binding Affinity Measurements: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to quantify binding interactions.
  • Molecular Docking Studies: Computational modeling helps predict binding modes and affinities, providing insights into structure-activity relationships .
  • Resistance Mechanisms Investigation: Studies explore how mutations in EGFR or ErbB-2 affect inhibitor binding and efficacy, leading to insights into overcoming drug resistance .

Several compounds share similarities with EGFR/ErbB-2 inhibitors, each exhibiting unique properties:

Compound NameTargetMechanism of ActionUnique Features
AfatinibEGFRIrreversible inhibitorTargets multiple ErbB family members
LapatinibErbB-2Reversible inhibitorDual action on EGFR and ErbB-2
OsimertinibEGFRIrreversible inhibitorSelective for T790M mutation
DacomitinibEGFRIrreversible inhibitorHighly potent against various EGFR mutations
NeratinibErbB-2Irreversible inhibitorExtended duration of action against ErbB family

These compounds are distinguished by their selectivity for specific receptor mutations or their ability to inhibit multiple targets within the ErbB family.

XLogP3

4.8

Appearance

Assay:≥95%A crystalline solid

Wikipedia

EGFR/ErbB-2 inhibitor

Dates

Modify: 2023-08-15

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